molecular formula C12H18N2O3 B13013543 4-(sec-Butoxy)-3-methoxybenzohydrazide

4-(sec-Butoxy)-3-methoxybenzohydrazide

Cat. No.: B13013543
M. Wt: 238.28 g/mol
InChI Key: SUPBYTBNFUMETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(sec-Butoxy)-3-methoxybenzohydrazide is an organic compound with a complex structure that includes a benzene ring substituted with a sec-butoxy group, a methoxy group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butoxy)-3-methoxybenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(sec-Butoxy)-3-methoxybenzoic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butoxy)-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using reagents like aluminum chloride (AlCl₃) and acyl or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(sec-Butoxy)-3-methoxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(sec-Butoxy)-3-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. The sec-butoxy and methoxy groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(sec-Butoxy)benzonitrile: Similar in structure but with a nitrile group instead of a hydrazide.

    4-(sec-Butoxy)benzoic acid: Contains a carboxylic acid group instead of a hydrazide.

    4-sec-Butoxy-2-butanone: A ketone with a similar sec-butoxy group.

Uniqueness

4-(sec-Butoxy)-3-methoxybenzohydrazide is unique due to the presence of both sec-butoxy and methoxy groups on the benzene ring, along with the hydrazide functional group. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

4-butan-2-yloxy-3-methoxybenzohydrazide

InChI

InChI=1S/C12H18N2O3/c1-4-8(2)17-10-6-5-9(12(15)14-13)7-11(10)16-3/h5-8H,4,13H2,1-3H3,(H,14,15)

InChI Key

SUPBYTBNFUMETI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C(=O)NN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.